

Application Note: Functional Group Identification in Potassium Ethyl Sulfate using FTIR Spectroscopy

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Compound of Interest		
Compound Name:	potassium ethyl sulfate	
Cat. No.:	B1613719	Get Quote

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the identification of functional groups in **potassium ethyl sulfate** (CH₃CH₂OSO₃K). **Potassium ethyl sulfate** is an organic salt of significant interest in various chemical and pharmaceutical contexts. FTIR spectroscopy provides a rapid and non-destructive method for confirming the presence of key structural features within the molecule. This document outlines the theoretical basis for the expected vibrational modes, provides a detailed experimental protocol for sample analysis, and presents the characteristic absorption data in a clear, tabular format.

Introduction

Potassium ethyl sulfate is the potassium salt of ethyl hydrogen sulfate. Its molecular structure consists of an ethyl group (CH₃CH₂-), an ester linkage (-O-), and a sulfate group (-SO₃⁻) complexed with a potassium ion (K⁺). Each of these components possesses characteristic vibrational modes that can be detected by infrared spectroscopy. By analyzing the FTIR spectrum, researchers can confirm the identity and purity of the compound, as well as gain insights into its molecular structure. The primary functional groups of interest are the C-H bonds of the ethyl group, the C-O bond of the ester linkage, and the S=O and S-O bonds of the sulfate group.

Materials and Methods



Materials

- Potassium ethyl sulfate (solid powder)
- · Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Hydraulic press for KBr pellet preparation
- FTIR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)
- Alternatively, an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)
 accessory.

Experimental Protocols

Two common methods for the FTIR analysis of solid samples are the KBr pellet technique and the ATR technique.[1]

Protocol 1: KBr Pellet Method

- Sample Preparation:
 - Weigh approximately 1-2 mg of potassium ethyl sulfate and 100-200 mg of dry KBr powder.[1]
 - Grind the **potassium ethyl sulfate** to a fine powder using an agate mortar and pestle.
 - Add the KBr powder to the mortar and mix thoroughly with the sample. Continue grinding until a homogenous, fine powder is obtained.[1]
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]



• Spectral Acquisition:

- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR) Method

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[1]
 - Acquire a background spectrum with the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small amount of the potassium ethyl sulfate powder directly onto the ATR crystal.[1]
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]
- Spectral Acquisition:
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
 Co-add 16 to 32 scans for an optimal spectrum.

Results and Discussion

The FTIR spectrum of **potassium ethyl sulfate** is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The table below summarizes the expected vibrational modes and their approximate wavenumber ranges based on established infrared spectroscopy correlation tables and literature data for similar compounds.



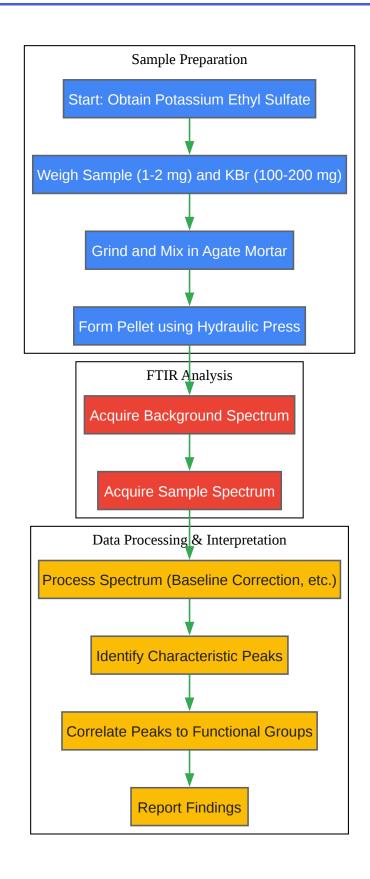
Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
2985 - 2850	C-H Asymmetric & Symmetric Stretch	Alkyl (CH3, CH2)	Medium to Strong
1470 - 1440	C-H Bend (Scissoring)	Alkyl (CH ₂)	Medium
1390 - 1370	C-H Bend (Symmetric)	Alkyl (CH₃)	Medium
1260 - 1210	S=O Asymmetric Stretch	Sulfate (R-O-SO₃⁻)	Strong
1070 - 1000	S-O Symmetric Stretch	Sulfate (R-O-SO₃⁻)	Strong
1100 - 1000	C-O Stretch	Ester (C-O-S)	Strong
800 - 600	O-S-O Bending Modes	Sulfate	Medium to Weak

The presence of strong absorption bands in the 1260-1000 cm⁻¹ region is particularly indicative of the sulfate group. The asymmetric S=O stretch typically appears at a higher frequency than the symmetric S-O stretch. The C-H stretching vibrations of the ethyl group are expected in the 3000-2850 cm⁻¹ region. The C-O stretching of the ester linkage often overlaps with the strong sulfate absorptions. The region below 1000 cm⁻¹ is considered the fingerprint region, where complex vibrations and bending modes unique to the molecule's overall structure occur.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of **potassium ethyl sulfate** using the KBr pellet method.





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References

- 1. pubs.acs.org [pubs.acs.org]
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